molecular formula C18H21ClF2N4O2S B2422704 N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1189931-77-8

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

Cat. No.: B2422704
CAS No.: 1189931-77-8
M. Wt: 430.9
InChI Key: VMDHOKJDOHGNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21ClF2N4O2S and its molecular weight is 430.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O2S.ClH/c1-4-23(5-2)6-7-24(17(25)14-8-11(3)26-22-14)18-21-16-13(20)9-12(19)10-15(16)27-18;/h8-10H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDHOKJDOHGNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=NOC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d]thiazole moiety : Known for its biological activity, particularly in targeting cancer.
  • Difluorobenzene group : Enhances the compound's pharmacological properties.
  • Diethylamino group : May influence solubility and interaction with biological targets.
  • Isoxazole ring : Associated with various biological activities.

The molecular formula for this compound is C20H24ClF2N3O3SC_{20}H_{24}ClF_2N_3O_3S, and it exists as a hydrochloride salt, which typically improves solubility and stability in pharmaceutical formulations.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Key Enzymes : It has been suggested that this compound can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in cells deficient in other DNA repair pathways.
  • Targeting Cancer Cell Lines : Studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including cervical (HeLa) and colorectal adenocarcinoma cells. The efficacy is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of the compound on HeLa cells, reporting an IC50 value comparable to established anticancer agents like sorafenib. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in treated cells .
  • Cell Cycle Analysis :
    • Flow cytometry was utilized to analyze the effects on the cell cycle. Treated cells showed G2/M phase arrest, indicating that the compound disrupts normal cell cycle progression, which is a hallmark of effective cancer therapeutics.
  • Binding Affinity Studies :
    • Molecular docking studies revealed strong binding affinities to key targets involved in cancer progression. The binding free energies ranged from -9.16 to -12.00 kcal/mol at the target sites, suggesting a high likelihood of effective interaction with these proteins .

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other similar compounds:

Compound NameTarget EnzymeIC50 (µM)Cell Line TestedMechanism
N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamidePARP10HeLaApoptosis induction
SorafenibRAF kinases8HeLaCell cycle arrest
Compound 8i (similar structure)JNK-21.0VariousCell cycle arrest at G2/M

Q & A

Q. What are the recommended synthetic pathways for preparing derivatives of benzothiazole-carboxamide compounds, and what experimental conditions are critical for reproducibility?

Answer: A common approach involves coupling substituted benzothiazole intermediates with activated carboxamide precursors. For example, in analogous syntheses:

  • Reagent selection : Use potassium carbonate in dimethylformamide (DMF) as a base to facilitate nucleophilic substitution or condensation reactions .
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) to ensure completion before quenching .
  • Purification : Isolate products by precipitation (e.g., adding water to DMF reactions) or column chromatography (e.g., using ethyl acetate/hexane mixtures) .
    Critical factors include maintaining anhydrous conditions for moisture-sensitive steps and optimizing stoichiometry to minimize byproducts.

Q. How should researchers characterize the hydrochloride salt form of benzothiazole-carboxamide derivatives, and what analytical techniques are essential?

Answer: Key characterization steps include:

  • Spectroscopy : Confirm molecular structure via 1H^1H and 13C^{13}C NMR to verify proton environments and carbon frameworks, particularly for distinguishing between freebase and salt forms. IR spectroscopy can validate carbonyl (C=O) and amine (N-H) functionalities .
  • Elemental analysis : Verify stoichiometry of the hydrochloride salt (e.g., Cl^- content via ion chromatography).
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods improve the design and optimization of benzothiazole-carboxamide syntheses, particularly for complex derivatives?

Answer: Advanced strategies include:

  • Reaction path modeling : Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and energetics of key steps like cyclization or substitution .
  • Condition screening : Use machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and identify optimal parameters. For instance, DMF may favor solubility of polar intermediates, while acetonitrile could enhance reaction rates under reflux .
  • Heterogeneity analysis : Simulate solvent effects on reaction outcomes to resolve contradictions between studies (e.g., lower yields in acetonitrile vs. DMF) .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for structurally similar benzothiazole-carboxamide derivatives?

Answer: Methodological approaches include:

  • Comparative analysis : Cross-reference chemical shifts with structurally characterized analogs. For example, electron-withdrawing groups (e.g., -CF3_3) on the benzothiazole ring may deshield nearby protons, shifting NMR signals downfield .
  • Solvent effects : Note that D2_2O or DMSO-d6_6 can alter peak splitting due to hydrogen bonding with the hydrochloride salt.
  • Dynamic effects : Consider rotameric equilibria in flexible side chains (e.g., diethylaminoethyl groups), which may broaden signals unless measured at high temperatures .

Q. What strategies are effective in resolving low yields during the final coupling step of benzothiazole and isoxazole-carboxamide moieties?

Answer: Troubleshooting steps involve:

  • Activation of carboxyl groups : Use coupling agents like HATU or EDCI to improve efficiency in forming the amide bond .
  • Steric hindrance mitigation : Introduce protecting groups (e.g., Boc on amines) to reduce steric clashes during coupling .
  • Temperature optimization : Increase reaction temperatures (e.g., reflux in ethanol) to overcome kinetic barriers, but monitor for decomposition via TLC .

Q. How can researchers validate the biological relevance of structural modifications (e.g., fluorination) in benzothiazole-carboxamide derivatives?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., 4,6-difluoro vs. monofluoro) and compare bioactivity data .
  • Molecular docking : Model interactions with target proteins (e.g., kinases) to rationalize enhanced binding affinity from fluorination’s electronic effects.
  • Metabolic stability assays : Assess the impact of diethylaminoethyl groups on pharmacokinetics using liver microsome models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.